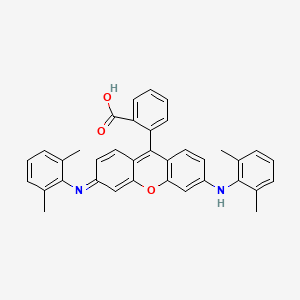
9-(2-Carboxylatophenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 228-796-7, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is best known for its use as an explosive material. The compound has a molecular formula of C7H5N3O6 and is characterized by its three nitro groups attached to a toluene ring.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The nitration reactions are typically carried out at elevated temperatures and pressures, with continuous monitoring of reaction conditions to prevent any hazardous situations.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: The nitro groups in 2,4,6-trinitrotoluene can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one or more of the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, iron filings, and tin chloride. These reactions are typically carried out under acidic conditions.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Reduction: The reduction of 2,4,6-trinitrotoluene typically yields 2,4,6-triaminotoluene.
Substitution: Depending on the substituent introduced, various substituted toluenes can be formed.
科学的研究の応用
2,4,6-trinitrotoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard explosive material in studies related to detonation and explosive kinetics.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene has led to studies on its biodegradation by microorganisms.
Medicine: Although not directly used in medicine, its derivatives have been studied for potential therapeutic applications.
Industry: It is widely used in the mining and construction industries for blasting and demolition purposes.
作用機序
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound into gases such as nitrogen, carbon monoxide, and carbon dioxide. This decomposition releases a large amount of energy in the form of heat and pressure, leading to an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of the nitrogen-oxygen bonds in the nitro groups.
類似化合物との比較
Similar Compounds
2,4-dinitrotoluene: Similar in structure but with only two nitro groups.
2,6-dinitrotoluene: Another dinitrotoluene isomer with nitro groups at different positions.
1,3,5-trinitrobenzene: A compound with a similar number of nitro groups but attached to a benzene ring instead of a toluene ring.
Uniqueness
2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which contributes to its high explosive power and stability compared to other nitroaromatic compounds.
特性
CAS番号 |
6359-25-7 |
|---|---|
分子式 |
C36H30N2O3 |
分子量 |
538.6 g/mol |
IUPAC名 |
2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C36H30N2O3/c1-21-9-7-10-22(2)34(21)37-25-15-17-29-31(19-25)41-32-20-26(38-35-23(3)11-8-12-24(35)4)16-18-30(32)33(29)27-13-5-6-14-28(27)36(39)40/h5-20,37H,1-4H3,(H,39,40) |
InChIキー |
MEFAKFMSRCXGME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)

![1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)


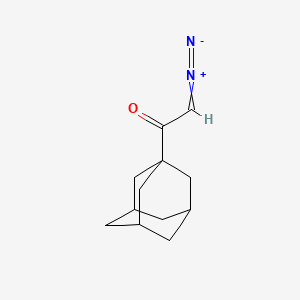
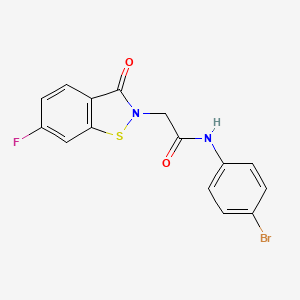
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
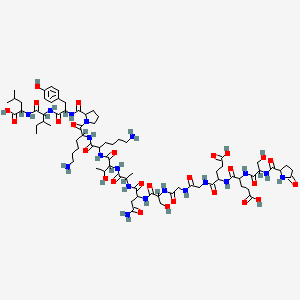

![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
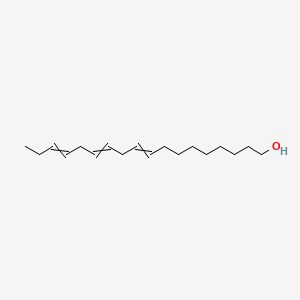
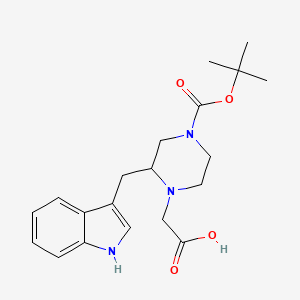
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
